methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-7-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and piperidine-4-carboxylic acid.
Condensation Reaction: The aldehyde group of 6-chloro-7-hydroxy-2-oxo-2H-chromene-4-carbaldehyde reacts with the amine group of piperidine-4-carboxylic acid in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The hydroxy and chloro groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant and anticancer activities.
6-Chloro-4-methylcoumarin: Exhibits antimicrobial properties.
Piperidine-4-carboxylate derivatives: Studied for their potential neuroprotective effects.
Uniqueness
Methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is unique due to the combination of the coumarin and piperidine moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C17H18ClNO5 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
methyl 1-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H18ClNO5/c1-23-17(22)10-2-4-19(5-3-10)9-11-6-16(21)24-15-8-14(20)13(18)7-12(11)15/h6-8,10,20H,2-5,9H2,1H3 |
InChI Key |
LDDPLNSDAUNYRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Origin of Product |
United States |
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